3-(2-phenylvinyl)-2(1H)-quinoxalinone
Description
3-(2-Phenylvinyl)-2(1H)-quinoxalinone is a quinoxalinone derivative characterized by a bicyclic quinoxaline core substituted with a 2-phenylvinyl group at position 3. Quinoxalinones are nitrogen-containing heterocycles with a pyrazin-2(1H)-one fused to a benzene ring, making them versatile scaffolds in medicinal chemistry due to their tunable electronic properties and diverse bioactivities .
Properties
CAS No. |
6323-89-3 |
|---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
3-[(E)-2-phenylethenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H12N2O/c19-16-15(11-10-12-6-2-1-3-7-12)17-13-8-4-5-9-14(13)18-16/h1-11H,(H,18,19)/b11-10+ |
InChI Key |
YJELPRGDOSBSKK-ZHACJKMWSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3NC2=O |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3NC2=O |
Other CAS No. |
6323-89-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Diversity
Quinoxalinone derivatives exhibit varied biological activities depending on substituents at positions 1, 3, and 6/7. Below is a comparative analysis of key analogs:
Key Structural-Activity Relationships
C3 Substitution :
- Electron-Donating Groups (e.g., methyl) : Enhance solubility and metabolic stability (e.g., 3-methyl derivatives in anti-cancer applications ).
- Aromatic/Planar Groups (e.g., phenylvinyl, indolyl) : Improve binding to hydrophobic enzyme pockets (e.g., ertredin’s bromophenyl group ).
- Polar Groups (e.g., sulfanyl, acetic acid) : Facilitate hydrogen bonding and enzyme inhibition (e.g., aldose reductase inhibitors ).
C1 Modification :
Core Saturation :
- Partially saturated cores (e.g., 3,4-dihydro derivatives) may reduce cytotoxicity while retaining activity .
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